![molecular formula C17H13NO2S B5510171 4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one](/img/structure/B5510171.png)
4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one
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Overview
Description
Synthesis Analysis
Isoxazolone derivatives, including 4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one, can be synthesized through a convenient three-component reaction involving ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes in the presence of pyridine. This method yields products depending on the aldehyde used, demonstrating the versatility and adaptability of this synthesis approach (Ablajan & Xiamuxi, 2011).
Molecular Structure Analysis
The molecular structure of isoxazolone derivatives is characterized by a co-planar arrangement of non-H atoms, with significant dihedral angles between the phenyl and isoxazole rings, indicating a degree of planarity in the molecular structure. This structural feature is crucial for the compound's reactivity and potential applications (Cheng et al., 2009).
Chemical Reactions and Properties
Isoxazolone derivatives undergo various chemical reactions, including nucleophilic ring opening and rearrangements, leading to diverse heterocyclic scaffolds. These reactions highlight the compound's versatility and potential for generating novel chemical entities (Amareshwar et al., 2011).
Physical Properties Analysis
The physical properties of isoxazolone derivatives, including solubility and crystal structure, are influenced by their molecular geometry and intermolecular interactions. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.
Chemical Properties Analysis
Isoxazolone derivatives exhibit a range of chemical properties, including reactivity towards isocyanides, which allows for the construction of 4-aminomethylidene isoxazolone derivatives. This reactivity demonstrates the compound's potential for further functionalization and the synthesis of complex molecules (Zhu et al., 2019).
Scientific Research Applications
Novel Formation and Synthesis Approaches
Synthetic Methodologies and Derivatives : The chemical has been involved in novel synthetic methodologies, leading to the formation of iodobenzene derivatives through iodine-induced intramolecular cyclization. This process underscores the compound's utility in synthesizing iodine-substituted benzenes, highlighting its role in advancing synthetic organic chemistry and creating new compounds with potential applications in various fields, including material science and pharmaceuticals (Matsumoto, Takase, & Ogura, 2008).
Catalytic and Green Chemistry Applications
Catalysis and Environmental-Friendly Synthesis : Research on 4-arylmethylideneisoxazol-5(4H)-ones, including the specific compound , has demonstrated their synthesis through green chemistry approaches. Salicylic acid has been used as an inexpensive and safe catalyst, promoting the synthesis in water, which is considered an environmentally benign solvent. This catalytic activity is crucial for developing sustainable chemical processes, aligning with the goals of green chemistry to reduce environmental impact and enhance efficiency in chemical synthesis (Mosallanezhad & Kiyani, 2019).
Applications in Materials Science
Photonic and Agricultural Applications : The class of compounds encompassing 4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one has found applications in the development of materials for agriculture, filter dyes, photonic devices, and pharmaceuticals. Their use as synthetic precursors for other organic compounds further underscores their versatility and importance in materials science, offering pathways to novel materials with specific functionalities tailored for diverse applications (Mosallanezhad & Kiyani, 2019).
Future Directions
properties
IUPAC Name |
(4E)-4-[(4-methylsulfanylphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c1-21-14-9-7-12(8-10-14)11-15-16(18-20-17(15)19)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZSYCFAFQYRPY-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylthiophenyl)methylene]-3-phenylisoxazol-5-one |
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